molecular formula C24H26O6 B2856950 Ethyl 2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate CAS No. 497940-48-4

Ethyl 2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate

Cat. No.: B2856950
CAS No.: 497940-48-4
M. Wt: 410.466
InChI Key: BJWVWJFHTNRPLL-UHFFFAOYSA-N
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Description

Ethyl 2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzofuran core with various functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of Functional Groups: The tert-butyl group can be introduced via Friedel-Crafts alkylation, while the methoxycarbonylbenzyl group can be added through a nucleophilic substitution reaction.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using an acid catalyst like sulfuric acid or a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the methoxycarbonylbenzyl group with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium methoxide, potassium tert-butoxide, aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Ethyl 2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its diverse functional groups and biological activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzofuran core can intercalate with DNA or inhibit specific enzymes, leading to its biological activities. The presence of functional groups like the methoxycarbonylbenzyl and tert-butyl groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Ethyl 2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:

    2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

    2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-methanol: Similar structure but with a hydroxyl group instead of an ester.

    2-(tert-butyl)-5-((4-(methoxycarbonyl)benzyl)oxy)benzofuran-3-aldehyde: Similar structure but with an aldehyde group instead of an ester.

These compounds share the benzofuran core and similar functional groups but differ in their specific substituents, leading to variations in their chemical reactivity and biological activities. The unique combination of functional groups in this compound makes it particularly versatile and valuable for various applications.

Properties

IUPAC Name

ethyl 2-tert-butyl-5-[(4-methoxycarbonylphenyl)methoxy]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O6/c1-6-28-23(26)20-18-13-17(11-12-19(18)30-21(20)24(2,3)4)29-14-15-7-9-16(10-8-15)22(25)27-5/h7-13H,6,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWVWJFHTNRPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)C(=O)OC)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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